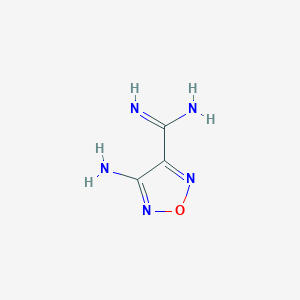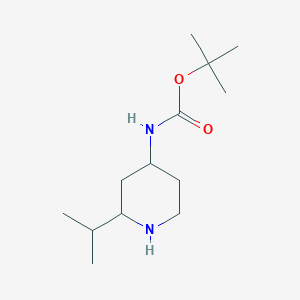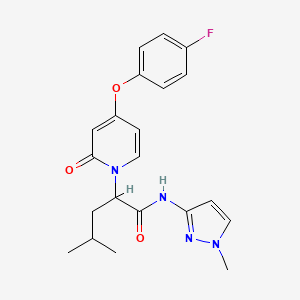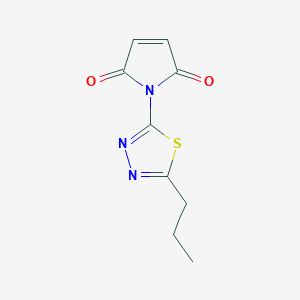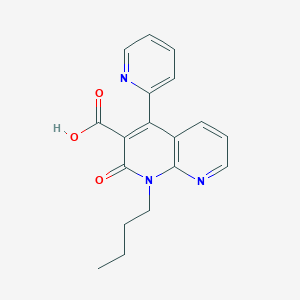
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized naphthyridine compounds.
Scientific Research Applications
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with varying substituents, such as:
- 1-Butyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
- 1-Butyl-2-oxo-4-(pyridin-4-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
Uniqueness
1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-butyl-2-oxo-4-pyridin-2-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-11-21-16-12(7-6-10-20-16)14(13-8-4-5-9-19-13)15(17(21)22)18(23)24/h4-10H,2-3,11H2,1H3,(H,23,24) |
InChI Key |
GBCXDRBZBHHXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


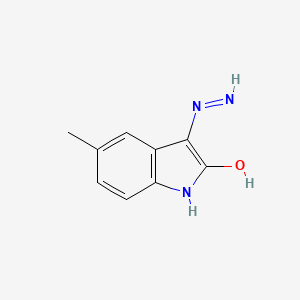
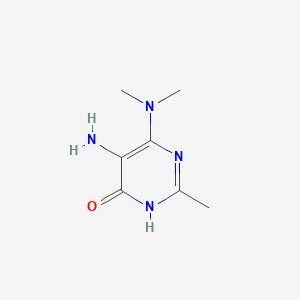

![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
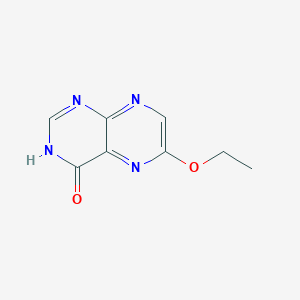

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
